![molecular formula C19H16O8S2 B12617177 4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid CAS No. 919492-43-6](/img/structure/B12617177.png)
4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes two benzoic acid groups connected by a methylene bridge and sulfonylethene linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid typically involves the following steps:
Formation of the Methylene Bridge: This can be achieved through a condensation reaction between two benzoic acid derivatives with a suitable methylene donor.
Introduction of Sulfonylethene Groups: The sulfonylethene groups are introduced via a sulfonation reaction, where the benzoic acid derivatives are treated with sulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonylethene groups, converting them into sulfide or thiol derivatives.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential as a therapeutic agent in various medical conditions.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and luminescent materials
Wirkmechanismus
The mechanism of action of 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylethene groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the benzoic acid groups can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
4,4’-[Ethene-1,2-diyl]dibenzoic acid: Lacks the methylene and sulfonylethene groups, resulting in different chemical properties and reactivity.
4,4’-[Anthracene-9,10-diylbis(ethyne-2,1-diyl)]dibenzoic acid: Contains an anthracene core, leading to distinct photophysical properties
Uniqueness: 4,4’-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid is unique due to its combination of methylene and sulfonylethene linkages, which confer specific chemical reactivity and potential for diverse applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
919492-43-6 |
|---|---|
Molekularformel |
C19H16O8S2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
4-[2-[2-(4-carboxyphenyl)ethenylsulfonylmethylsulfonyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C19H16O8S2/c20-18(21)16-5-1-14(2-6-16)9-11-28(24,25)13-29(26,27)12-10-15-3-7-17(8-4-15)19(22)23/h1-12H,13H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
VQXUYDXXVMFWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


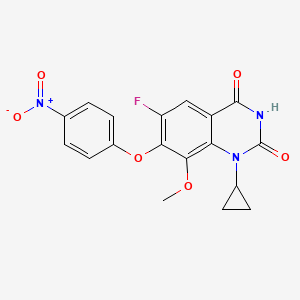
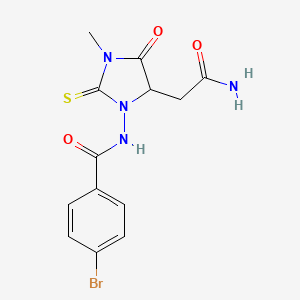
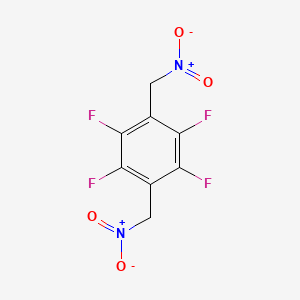

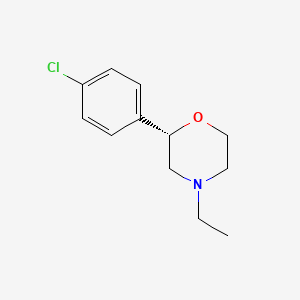
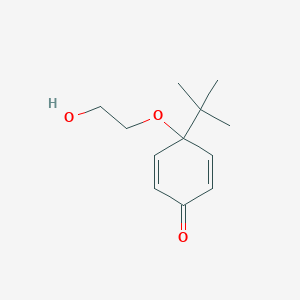

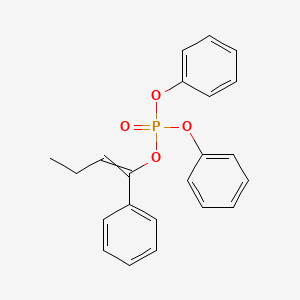
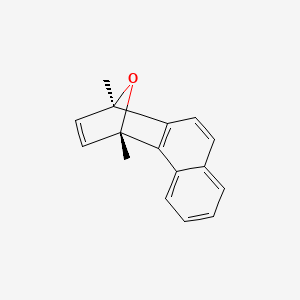
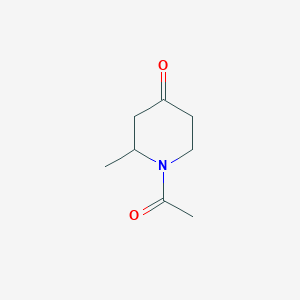
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
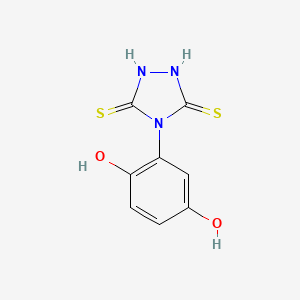
![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
